5-Bromo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Bromo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic aromatic organic compound It is a derivative of 1H-pyrrolo[2,3-b]pyridine, featuring a bromine atom at the 5-position and an isobutyl group at the 1-position
Synthetic Routes and Reaction Conditions:
Negishi Reaction: This involves the coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with an organozinc reagent to introduce the isobutyl group.
Suzuki Cross-Coupling Reaction: This method uses a boronic acid derivative of isobutyl and a palladium catalyst to couple with 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Buchwald-Hartwig Coupling: This reaction involves the use of an isobutylamine derivative and a palladium catalyst to couple with 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned cross-coupling reactions. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present.
Substitution: Substitution reactions, particularly at the bromine position, are common and can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones.
Reduction Products: Amine derivatives and hydrogenated compounds.
Substitution Products: A wide range of functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a versatile building block for further chemical modifications.
Biology: The compound has been studied for its potential biological activities, including its role as a kinase inhibitor. It can be used in the development of new drugs targeting various diseases.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a valuable compound in drug discovery.
Industry: In the chemical industry, it is used as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease being targeted.
Comparison with Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: This compound lacks the isobutyl group and serves as a simpler analog.
5-Bromo-7-azaindole: Another brominated heterocyclic compound with a similar structure but different substitution pattern.
6-Bromo-7-azaindole: Similar to 5-Bromo-7-azaindole but with the bromine atom at a different position.
Uniqueness: 5-Bromo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the isobutyl group, which can significantly alter its chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-1-(2-methylpropyl)pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-8(2)7-14-4-3-9-5-10(12)6-13-11(9)14/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMRXXHBWVPVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC2=CC(=CN=C21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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